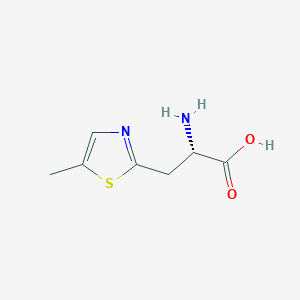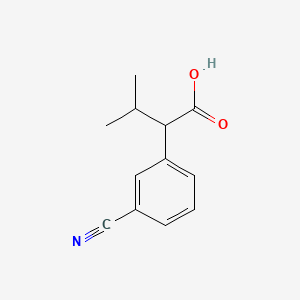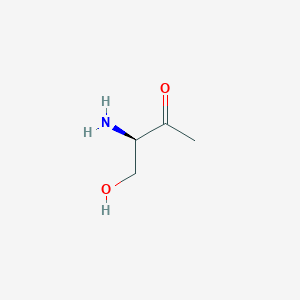![molecular formula C8H12N2O2 B13074543 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C₈H₁₂N₂O₂ It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, connected to an ethan-1-ol moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetaldehyde or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetic acid.
Reduction: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethanamine.
Substitution: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl chloride or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl acetate.
Aplicaciones Científicas De Investigación
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride: Similar structure but with an amino group instead of an ether linkage.
2-Amino-4-methylpyridine: Lacks the ethan-1-ol moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: More complex structure with additional functional groups.
Uniqueness
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its combination of a pyridine ring with an amino group and an ether-linked ethan-1-ol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-(3-amino-4-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-3-10-8(7(6)9)12-5-4-11/h2-3,11H,4-5,9H2,1H3 |
Clave InChI |
QPUVCITWCBGULE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
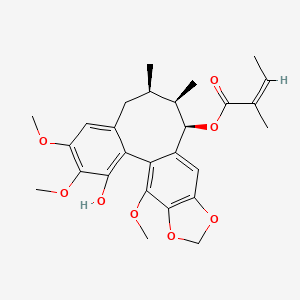

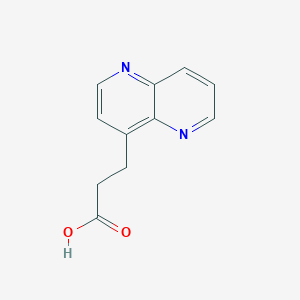
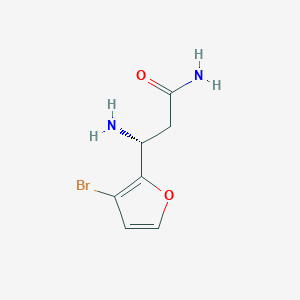
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
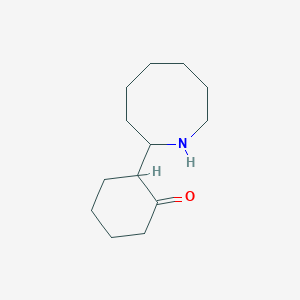

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
